
Sulfo DBCO-PEG4-amine
Overview
Description
Sulfo DBCO-PEG4-amine is a water-soluble, carboxyl-reactive building block with an extended polyethylene glycol spacer arm. This compound is commonly used in copper-free Click Chemistry reactions, which are a subset of bioorthogonal reactions that allow for the specific and efficient labeling of biomolecules in complex environments . The hydrophilic sulfonated spacer arm greatly improves the water solubility of dibenzocyclooctyne derivatized molecules, providing a long and flexible connection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo DBCO-PEG4-amine can be synthesized through a multi-step process involving the functionalization of dibenzocyclooctyne with a polyethylene glycol spacer and a sulfonated amine group. The synthesis typically involves the following steps:
Activation of Carboxyl Groups: Carboxyl groups on the polyethylene glycol spacer are activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS).
Coupling Reaction: The activated carboxyl groups are then coupled with dibenzocyclooctyne to form a stable amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using EDC or NHS.
Automated Coupling: Automated systems are used to couple the activated polyethylene glycol with dibenzocyclooctyne.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Sulfo DBCO-PEG4-amine primarily undergoes substitution reactions, particularly in the context of Click Chemistry. The compound reacts with azide-functionalized molecules to form stable triazole linkages without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-functionalized molecules, EDC, NHS.
Conditions: Reactions are typically carried out in aqueous media at room temperature or slightly elevated temperatures to facilitate the formation of stable amide bonds
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications in bioconjugation and molecular labeling .
Scientific Research Applications
Scientific Research Applications
1. Bioconjugation
- Description : Sulfo DBCO-PEG4-amine is primarily utilized for attaching biomolecules such as proteins and antibodies to surfaces or other molecules. This enhances the development of targeted therapies and diagnostics.
- Case Study : A study demonstrated that this compound effectively conjugated to azide-functionalized hyaluronan, resulting in hydrogels with improved thermoresponsive properties. The degree of substitution was analyzed using NMR spectroscopy, confirming successful conjugation .
2. Drug Delivery Systems
- Description : The compound facilitates the creation of advanced drug delivery systems that allow for the controlled release of therapeutics, improving patient outcomes.
- Case Study : Research highlighted its role in enhancing drug solubility and stability while minimizing systemic toxicity. Bioconjugates created with this compound improved the delivery efficiency of chemotherapeutic agents .
3. Fluorescent Labeling
- Description : Researchers employ this compound for fluorescent labeling of biomolecules, enabling visualization and tracking in cellular studies.
- Application Insight : This application is crucial for understanding biological processes and mechanisms within live cells, as it allows precise tracking without significant background noise during imaging studies .
4. Nanoparticle Functionalization
- Description : The compound can modify nanoparticles for biomedical applications, enhancing their stability and targeting capabilities in imaging and therapy.
- Research Finding : Studies have shown that functionalized nanoparticles exhibit improved performance in targeted drug delivery systems due to the efficient conjugation facilitated by this compound .
5. Surface Modification
- Description : It effectively modifies surfaces of materials used in biosensors, enhancing sensitivity and specificity in detecting biological analytes.
- Application Insight : This modification is particularly beneficial in developing advanced diagnostic tools where accurate detection of biomarkers is critical .
Mechanism of Action
Sulfo DBCO-PEG4-amine exerts its effects through bioorthogonal Click Chemistry reactions. The dibenzocyclooctyne moiety reacts with azide-functionalized molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules without interfering with biological processes . The sulfonated polyethylene glycol spacer enhances water solubility and provides a flexible connection, facilitating the interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-amine: Similar in structure but lacks the sulfonated group, resulting in lower water solubility.
DBCO-Sulfo-PEG(4)-NH2: Another variant with similar properties but different spacer lengths and functional groups.
Uniqueness
Sulfo DBCO-PEG4-amine is unique due to its enhanced water solubility provided by the sulfonated polyethylene glycol spacer. This property makes it particularly useful in aqueous environments and biological applications where solubility is crucial .
Biological Activity
Sulfo DBCO-PEG4-Amine is a specialized compound widely utilized in bioconjugation applications due to its unique chemical structure. Comprising a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) chain, and an amine group, this compound facilitates efficient and selective reactions with azides through copper-free click chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound enhances its solubility and stability in biological environments. The presence of the sulfonate group significantly improves water solubility, making it suitable for physiological conditions where aqueous solubility is critical. The compound's molecular formula is with a molecular weight of approximately 674.26 g/mol .
Property | Value |
---|---|
Molecular Weight | 674.26 g/mol |
Chemical Composition | C32H42N4O10S |
Solubility | Water, DMSO, DMF |
Purity | >95% (HPLC) |
Appearance | Slightly yellow to grey crystalline |
Storage Conditions | -20°C, desiccate |
The primary mechanism of action for this compound is the strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for the formation of stable triazole linkages without the need for copper catalysts. This is particularly advantageous in biological systems as it avoids potential cytotoxicity associated with copper ions . The amine group can further participate in chemical modifications such as forming amide bonds or undergoing reductive amination .
Applications in Biological Research
This compound has diverse applications across various fields:
- Bioconjugation : It is extensively used for conjugating biomolecules like proteins, peptides, and nucleic acids, enhancing drug delivery systems and imaging agents.
- Diagnostics : The compound aids in developing targeted diagnostics through efficient labeling techniques.
- Therapeutics : It plays a crucial role in creating targeted therapeutic agents by enabling precise conjugation to drugs or other therapeutic molecules.
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various biological contexts:
- Targeted Drug Delivery : Research has shown that conjugating drugs with this compound improves their targeting capabilities and reduces off-target effects. For instance, studies involving antibody-drug conjugates (ADCs) have highlighted enhanced therapeutic efficacy when using this compound .
- Imaging Applications : In imaging studies, this compound has been employed to label biomolecules for tracking within biological systems. This application benefits from its high specificity and minimal background interference during imaging processes .
- Nanotechnology : The compound has been integrated into nanomaterials for drug delivery applications, showcasing its versatility in enhancing the performance of nanocarriers .
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds based on their properties and applications:
Compound Name | Key Features | Unique Aspects |
---|---|---|
DBCO-PEG4-Amine | Lacks sulfonate group; less soluble | Used in similar reactions |
Sulfo-DBCO-PEG2-Amine | Shorter PEG chain; higher reactivity | More suitable for smaller biomolecules |
Azide-PEG4-Amine | Contains azide instead of DBCO | Used for different click chemistry reactions |
NHS-DBCO | Contains N-hydroxysuccinimide | More reactive towards primary amines |
This compound stands out due to its enhanced solubility and stability provided by the sulfonate group while maintaining efficient reactivity through the DBCO moiety .
Q & A
Basic Research Questions
Q. What is the recommended protocol for preparing Sulfo DBCO-PEG4-amine stock solutions in aqueous environments?
Dissolve this compound in ultrapure water or phosphate-buffered saline (PBS) at 0.1 M concentration, as higher concentrations may lead to aggregation. Vortex gently for 5–10 minutes and filter through a 0.22 µm membrane to remove particulates. For organic-phase reactions, dissolve in anhydrous DMSO or DMF at 10 mM, ensuring moisture-free conditions to prevent hydrolysis of the DBCO group .
Q. How do researchers determine the optimal molar ratio for conjugating this compound to azide-functionalized proteins?
Perform pilot reactions using a 1:1 to 1:3 molar ratio (DBCO:azide) in PBS (pH 7.4) at 4°C for 2–4 hours. Monitor reaction progress via SDS-PAGE with copper-free click chemistry visualization (e.g., fluorescent azide probes). Adjust ratios based on target protein availability and reaction efficiency, ensuring excess DBCO does not interfere with downstream assays .
Q. What are the critical storage conditions to maintain this compound stability over long-term experiments?
Store lyophilized powder at –20°C in a desiccator under argon to prevent oxidation and hydrolysis. For short-term use (≤1 week), prepare aliquots in anhydrous DMSO and store at –80°C. Avoid repeated freeze-thaw cycles, as PEG4 chains may degrade, reducing solubility and reactivity .
Advanced Research Questions
Q. How can researchers troubleshoot low conjugation efficiency when using this compound in aqueous vs. organic reaction environments?
In aqueous systems, verify pH stability (optimum pH 7.0–8.5) and avoid competing nucleophiles (e.g., Tris buffers). For hydrophobic substrates, pre-dissolve this compound in DMSO (≤10% v/v) and gradually add to the reaction mixture to maintain solubility. Use MALDI-TOF or LC-MS to confirm DBCO-azide adduct formation and quantify unreacted starting material .
Q. What experimental strategies can reconcile discrepancies in reported purity levels (95% vs. >98%) of this compound across suppliers?
Validate purity using orthogonal methods: (1) HPLC with UV detection at 309 nm (DBCO absorbance), (2) quantitative NMR to assess PEG4 chain integrity, and (3) mass spectrometry to detect hydrolyzed byproducts. For critical applications (e.g., in vivo studies), perform batch-specific quality control to ensure ≥98% purity .
Q. How can this compound be integrated into PROTAC synthesis while ensuring E3 ligase and target protein binding domains remain functional?
Use a stepwise conjugation approach: (1) Attach this compound to the E3 ligase ligand via NHS-ester chemistry, (2) conjugate the DBCO moiety to an azide-functionalized target protein binder, and (3) validate ternary complex formation via surface plasmon resonance (SPR) or cellular degradation assays. Ensure PEG4 spacers do not sterically hinder ubiquitination .
Q. What analytical methods are most effective for characterizing this compound-modified biomaterials like hydrogels or nanoparticles?
Employ FT-IR to confirm triazole ring formation (peak ~1,450 cm⁻¹) and XPS to quantify sulfur content from the sulfonate group. For hydrogels, use rheometry to assess crosslinking density and SEM to visualize nanostructure. For nanoparticles, perform DLS and zeta potential measurements to evaluate size and surface charge post-modification .
Q. Methodological Notes
- Data Contradiction Analysis : Address solubility discrepancies (e.g., aqueous vs. organic solubility claims) by testing vendor-specific formulations under controlled conditions .
- Experimental Design : Include negative controls (e.g., reactions without azide or DBCO) to distinguish nonspecific binding in conjugation assays .
- Safety Protocols : Use fume hoods when handling powdered this compound to avoid inhalation, and neutralize waste with 1 M NaOH before disposal .
Properties
CAS No. |
2055198-05-3 |
---|---|
Molecular Formula |
C32H42N4O10S |
Molecular Weight |
674.77 |
IUPAC Name |
Sulfo DBCO-PEG4-amine |
InChI |
InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) |
InChI Key |
STVKRTXHJIWDHK-UHFFFAOYSA-N |
SMILES |
O=C(CCNC(C(S(=O)(O)=O)CNC(CCOCCOCCOCCOCCN)=O)=O)N1CC2=C(C=CC=C2)C#CC3=C1C=CC=C3 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in H2O |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sulfo DBCO-PEG4-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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